N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-4-methoxybenzamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-4-methoxybenzamide is a chemical compound that belongs to the benzothiadiazole family This compound is characterized by the presence of a benzothiadiazole core structure, which is known for its versatility in developing novel materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-4-methoxybenzamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with appropriate benzamide precursors. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and methanol (MeOH), and the reactions are carried out at room temperature or slightly elevated temperatures. The crude residue is usually purified by flash column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial production, with optimizations to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-4-methoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of novel materials and as a reagent in various chemical reactions.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. One of the key targets is the STAT3-SH2 domain, where the compound acts as an inhibitor. The compound binds to cysteine residues around the SH2 domain, disrupting the protein-protein interactions necessary for STAT3 activation . This inhibition of STAT3 activity can lead to the suppression of malignant tumor growth, making the compound a promising candidate for anticancer therapy.
Comparison with Similar Compounds
N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-4-methoxybenzamide can be compared with other similar compounds that share the benzothiadiazole core structure. Some of these similar compounds include:
- N-2,1,3-benzothiadiazol-5-yl-2-chloroacetamide
- N-(2,1,3-benzothiadiazol-5-yl)acetamide
- N-2,1,3-benzothiadiazol-5-yl-N’-(4-ethoxyphenyl)thiourea
These compounds share the benzothiadiazole core but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C14H10ClN3O2S |
---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C14H10ClN3O2S/c1-20-13-5-2-8(6-10(13)15)14(19)16-9-3-4-11-12(7-9)18-21-17-11/h2-7H,1H3,(H,16,19) |
InChI Key |
HIUKDVCMVHNJQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=NSN=C3C=C2)Cl |
Origin of Product |
United States |
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